Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure with a trifluoromethyl group at the 6-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of a suitable thieno[2,3-b]pyridine precursor with trifluoromethylating agents and esterification reagents. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the trifluoromethylated product, which is then subjected to esterification using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[2,3-b]pyridine derivatives.
Substitution: Substituted thieno[2,3-b]pyridine esters.
Scientific Research Applications
Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer research. This article delves into the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1049605-36-8
- Molecular Formula : C10H6F3N O2S
- Molecular Weight : 261.22 g/mol
- Purity : ≥97%
- Structure :
Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a derivative of this compound was evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at specific concentrations.
- Cytotoxicity Studies :
- Cell Lines Tested : A549 and HeLa.
- Methodology : Sulforhodamine B assay for assessing cell viability.
- Findings : The compound exhibited IC50 values indicating effective inhibition of cell growth in both cancer cell lines.
The mechanism by which this compound exerts its effects appears to involve interference with cellular proliferation pathways rather than inducing apoptosis. For example:
- In studies involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), the compound demonstrated:
- Inhibition of cell proliferation.
- Changes in cell cycle distribution favoring G0/G1 phase arrest.
These findings suggest that the compound may function as a potential chemotherapeutic agent by modulating key pathways involved in tumor growth.
Study on TNBC Cell Lines
A detailed investigation into the effects of a derivative of this compound on TNBC revealed:
Compound | GI50 (μM) | Effect on MDA-MB-231 | Effect on MCF-12A |
---|---|---|---|
Compound 2e | 13 | Decreased cell number and proliferation | Minimal effect |
The study highlighted that while the compound effectively reduced viable cancer cells, it exhibited minimal toxicity towards non-tumorigenic cells, indicating a favorable therapeutic index.
DFT Studies
Density Functional Theory (DFT) studies have been conducted to analyze the electronic properties and spectroscopic profile of this compound. These studies provide insight into how structural features correlate with biological activity, aiding in the design of more potent derivatives.
Properties
Molecular Formula |
C10H6F3NO2S |
---|---|
Molecular Weight |
261.22 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H6F3NO2S/c1-16-9(15)6-4-5-2-3-7(10(11,12)13)14-8(5)17-6/h2-4H,1H3 |
InChI Key |
XCGJCKJJLYJMKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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